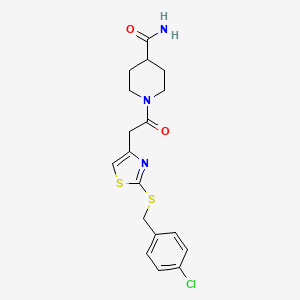

1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2S2/c19-14-3-1-12(2-4-14)10-25-18-21-15(11-26-18)9-16(23)22-7-5-13(6-8-22)17(20)24/h1-4,11,13H,5-10H2,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZSXDXAVIQDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazole derivative.

Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.

Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.

Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various types of chemical reactions:

Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced alcohol derivatives.

Substitution: Substituted thiazole derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating their activity.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and similarities:

Key Observations :

Pharmacological and Biochemical Implications

- The chlorobenzyl group may enhance blood-brain barrier penetration for neurotropic applications .

- CAS 921926-21-8: The sulfonamido group’s polarity may limit CNS penetration but improve solubility for intravenous formulations .

- CAS 941962-26-1 : The rigid benzothiazole and sulfonyl groups likely favor binding to flat, hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .

Structure-Activity Relationships (SAR)

- Thioether vs. Sulfonamido : Thioethers (target compound) exhibit lower hydrogen-bonding capacity but higher metabolic stability than sulfonamides (CAS 921926-21-8), balancing potency and pharmacokinetics .

- Acetyl vs. Sulfonyl Linkers : Acetyl groups (target compound) allow rotational freedom, enabling adaptive binding, whereas sulfonyl groups (CAS 941962-26-1) restrict conformation, favoring selective target interactions .

Biological Activity

1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide, identified by the CAS number 941923-03-1, is a complex organic compound with a molecular formula of CHClNOS. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The structural components, including the thiazole ring and chlorobenzyl group, contribute significantly to its biological interactions.

Structural Characteristics

The compound features:

- Thiazole Ring : Known for its ability to form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules.

- Chlorobenzyl Group : Enhances lipophilicity, improving membrane permeability and cellular uptake.

Antimicrobial Properties

Studies have indicated that compounds with thiazole rings exhibit antimicrobial activity. The presence of the thiazole moiety in this compound suggests potential effectiveness against various pathogens. For instance, related compounds have shown promising results in inhibiting bacterial growth and reducing infection rates in clinical settings .

Anticancer Activity

Research highlights the anticancer potential of thiazole derivatives. A study involving thiazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC values comparable to standard chemotherapeutic agents . The mechanism of action is believed to involve apoptosis induction through intrinsic and extrinsic pathways, making it a candidate for further investigation in cancer therapy.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Thiazolidinone Derivative | K562 | 8.5 - 14.9 | Apoptosis Induction |

| Thiazolidinone Derivative | HeLa | 8.9 - 15.1 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

The biological activity of this compound likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.

- Cellular Uptake : Enhanced membrane permeability due to lipophilic properties.

- Interaction with Nucleic Acids : Potential binding to DNA or RNA, affecting replication or transcription processes.

Case Studies

Recent studies have explored the pharmacological effects of similar thiazole-containing compounds:

- A study on a series of thiazolidinones revealed their potential as insulin sensitizers, improving glucose uptake in insulin-resistant models .

Example Case Study

In a preclinical evaluation, a derivative of the compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Q & A

Q. Methodological Approach :

- Coupling Agents : Use carbodiimide-based reagents like EDC with HOBt to activate carboxylic acids, as demonstrated in thiazole-acetyl-piperidine syntheses (e.g., 69.4% yield achieved with EDC/HOBt in DMF at pH 8) .

- Reaction Solvents : Prefer polar aprotic solvents (e.g., DMF) for amide bond formation, ensuring solubility of intermediates. For hydrolysis steps, methanol/water mixtures improve reactivity .

- Purification : Employ sequential solvent washes (e.g., 10% citric acid, saturated NaHCO₃, brine) to remove unreacted reagents, followed by column chromatography or recrystallization for high purity (>95%) .

- Temperature Control : Maintain low temperatures (0°C) during acid-sensitive steps to minimize side reactions .

What analytical techniques are critical for confirming structural integrity?

Q. Advanced Characterization Workflow :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while piperidine carbons appear at δ 25–50 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to validate the molecular formula .

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity. Adjust mobile phase (e.g., acetonitrile/water gradients) for optimal resolution .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹) .

How do structural modifications at the thiazole ring influence bioactivity?

Q. Structure-Activity Relationship (SAR) Strategies :

- Substituent Variation : Replace the 4-chlorobenzylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density and binding affinity. For example, 4-fluorobenzyl analogs showed altered metabolic stability in related compounds .

- Heterocycle Replacement : Substitute thiazole with oxazole or pyridine rings to assess impact on target engagement. Evidence from peptidomimetic studies indicates thiazole’s sulfur enhances π-π stacking .

- Biological Assays : Test derivatives in enzyme inhibition or cell-based assays (e.g., IC₅₀ measurements) to correlate substituent effects with potency .

How can contradictory spectral data during characterization be resolved?

Q. Data Reconciliation Protocol :

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For instance, NOESY can confirm spatial proximity of thiazole and piperidine protons .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions (e.g., piperidine methylene groups) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

- Batch Consistency Checks : Replicate syntheses under identical conditions to rule out procedural variability .

What strategies enhance solubility and stability for in vitro assays?

Q. Formulation Optimization :

- Salt Formation : Convert the free base to hydrochloride salts (e.g., via HCl in methanol) to improve aqueous solubility, as seen in related piperidine-carboxamides .

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for stock solutions. For precipitation issues, PEG-400 or cyclodextrin inclusion complexes can stabilize the compound .

- pH Adjustment : Buffer solutions (pH 6–8) prevent degradation of acid-labile groups (e.g., amide bonds) .

- Lyophilization : Freeze-dry the compound for long-term storage, ensuring residual solvent removal (<1% by TGA) .

What are key considerations in designing SAR studies for derivatives?

Q. Experimental Design Framework :

- Diverse Substituent Libraries : Synthesize analogs with variations at the thiazole (e.g., alkylthio, arylthio) and piperidine (e.g., N-alkylation, carboxamide replacement) positions .

- Biological Screening Cascade : Prioritize derivatives using high-throughput assays (e.g., kinase inhibition) followed by ADME profiling (e.g., microsomal stability, Caco-2 permeability) .

- Crystallography : Co-crystallize active derivatives with target proteins (e.g., kinases) to identify binding motifs. For example, piperidine carboxamide interactions with ATP pockets are critical .

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.